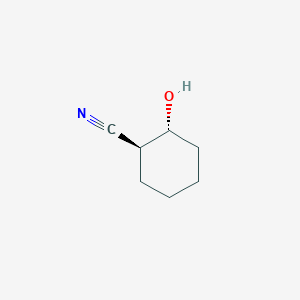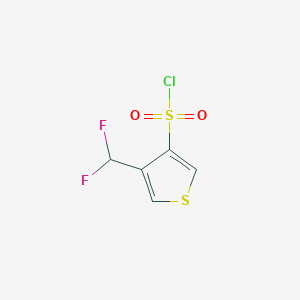
4-(Difluoromethyl)thiophene-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)thiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C5H3ClF2O2S2 and a molecular weight of 232.64 g/mol. This compound is of significant importance in various fields of research and industry due to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 4-(Difluoromethyl)thiophene-3-sulfonyl chloride typically involves the introduction of a difluoromethyl group and a sulfonyl chloride group onto a thiophene ring. The specific synthetic routes and reaction conditions can vary, but common methods include:
Starting Material: Thiophene derivatives are often used as starting materials.
Introduction of Difluoromethyl Group: This can be achieved through various fluorination reactions.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product. These methods often include the use of catalysts and specific temperature and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
4-(Difluoromethyl)thiophene-3-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.
Scientific Research Applications
4-(Difluoromethyl)thiophene-3-sulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of biologically active compounds, such as pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)thiophene-3-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form strong bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The difluoromethyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
4-(Difluoromethyl)thiophene-3-sulfonyl chloride can be compared with other similar compounds, such as:
Thiophene-2-sulfonyl chloride: Lacks the difluoromethyl group, resulting in different reactivity and applications.
4-(Trifluoromethyl)thiophene-3-sulfonyl chloride: Contains an additional fluorine atom, which can affect its chemical properties and reactivity.
Thiophene-3-sulfonyl chloride: Similar structure but without the difluoromethyl group, leading to different chemical behavior.
The uniqueness of this compound lies in its combination of the difluoromethyl and sulfonyl chloride groups, which impart distinct chemical properties and reactivity.
Properties
IUPAC Name |
4-(difluoromethyl)thiophene-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF2O2S2/c6-12(9,10)4-2-11-1-3(4)5(7)8/h1-2,5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFPEQJZXAFBAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)S(=O)(=O)Cl)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
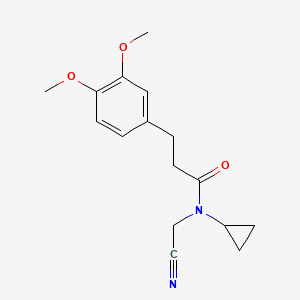
![N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2444431.png)
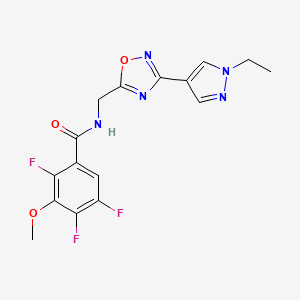
![N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2444438.png)
![N-(4-acetylphenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2444439.png)

![4-acetyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2444442.png)
![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione](/img/structure/B2444443.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2444444.png)
![5-(3-hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2444445.png)
![8-[(2-AMINOETHYL)AMINO]-7-[2-HYDROXY-3-(4-METHOXYPHENOXY)PROPYL]-3-METHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B2444446.png)
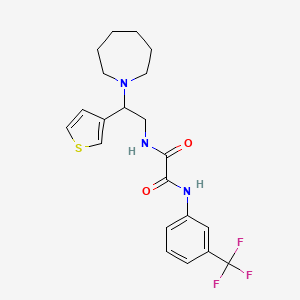
![1-[3-(2-Hydroxyethyl)-2,4,5,6,7,8-hexahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]ethanone](/img/structure/B2444448.png)
